molecular formula C29H38N2O2 B6319266 (4S,4'S)-2,2'-(1,3-二苯基丙烷-2,2-二基)双(4-(叔丁基)-4,5-二氢恶唑) CAS No. 319489-90-2

(4S,4'S)-2,2'-(1,3-二苯基丙烷-2,2-二基)双(4-(叔丁基)-4,5-二氢恶唑)

货号: B6319266
CAS 编号: 319489-90-2
分子量: 446.6 g/mol
InChI 键: GKBCJHLRVUHQRT-DNQXCXABSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These ligands are widely used in asymmetric catalysis due to their ability to form stable complexes with transition metals. The compound’s unique structure, featuring two oxazoline rings and a central diphenylpropane backbone, allows it to effectively induce chirality in various chemical reactions.

科学研究应用

聚合中的立体化学: Gsponer、Milani 和 Consiglio (2002) 关于钯催化共聚合立体化学的研究重点介绍了手性和配体-金属比率的影响。使用类似的二氢恶唑配体,他们展示了这些因素如何影响聚酮的规整度,提出在材料科学中通过创建具有特定性质的聚合物进行应用 (Gsponer, Milani, & Consiglio, 2002).

配体设计和配位化学

金属配合物的催化作用: Zhi 和 You (2006) 讨论了具有二氢恶唑配体的铜(II) 和锌(II) 配合物对环加成反应的催化作用。他们的研究结果表明,这些配合物可以提高反应速率并改变立体选择性,这表明二氢恶唑基配体在催化和合成化学应用中的效用 (Zhi & You, 2006).

配位聚合物: Yang 等人 (2013) 关于使用双(三唑) 配体与 3,5-二硝基水杨酸构建配位聚合物的研究展示了使用此类配体可实现的结构多样性。虽然没有直接涉及二氢恶唑,但本研究强调了结构类似的配体在设计具有不同结构的新材料方面的潜力 (Yang, Du, Yang, Kan, & Ma, 2013).

有机合成和机理见解

不对称合成: Pongrácz 和 Kollár (2017) 关于使用具有手性配体的铂基催化剂对环状碳酸酯进行不对称氢甲酰化的研究提供了对对映选择性合成方法的见解。尽管没有使用所讨论的特定二氢恶唑化合物,但强调的不对称催化的原理与探索其合成应用相关 (Pongrácz & Kollár, 2017).

电子性质和 OLED 应用: Yi 等人 (2016) 研究了三唑基硅烷的电子变化,这些硅烷与二氢恶唑衍生物一样,可用作 OLED 中的电子传输材料。他们关于通过取代基操纵电子性质的研究结果可能会为基于二氢恶唑的化合物提供类似的策略 (Yi, Bae, Kim, Lee, Kim, Han, Son, & Kang, 2016).

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized by reacting amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Diphenylpropane: The oxazoline rings are then coupled with a diphenylpropane backbone through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the oxazoline rings.

    Reduction Products: Reduced forms of the oxazoline rings or the diphenylpropane backbone.

    Substitution Products: Various substituted oxazoline derivatives.

Chemistry:

    Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Coordination Chemistry: It forms stable complexes with transition metals, which are used in various catalytic processes.

Biology:

    Enzyme Mimics: The compound’s chiral environment can mimic the active sites of enzymes, making it useful in studying enzyme mechanisms.

Medicine:

    Drug Development: Its ability to induce chirality is valuable in the synthesis of chiral drugs, which often have improved efficacy and reduced side effects.

Industry:

    Fine Chemicals: Used in the production of fine chemicals and pharmaceuticals due to its role in asymmetric synthesis.

作用机制

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and providing a chiral environment for enantioselective transformations. The molecular targets and pathways involved include:

    Transition Metal Centers: The oxazoline ligands coordinate to metal centers, stabilizing them and enhancing their reactivity.

    Chiral Induction: The chiral environment provided by the oxazoline rings induces chirality in the reaction products.

相似化合物的比较

    Bis(oxazoline) Ligands: Other bis(oxazoline) ligands with different substituents on the oxazoline rings or the central backbone.

    Chiral Ligands: Various chiral ligands used in asymmetric catalysis, such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).

Uniqueness:

    Structural Features: The presence of tert-butyl groups on the oxazoline rings and the diphenylpropane backbone distinguishes it from other bis(oxazoline) ligands.

    Chiral Induction: Its ability to induce high levels of enantioselectivity in various catalytic reactions makes it a valuable tool in asymmetric synthesis.

属性

IUPAC Name

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBCJHLRVUHQRT-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。